Tert-butyl 2-amino-4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-4-chlorobenzoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of benzoic acid and is characterized by the presence of a tert-butyl ester group, an amino group, and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4-chlorobenzoate typically involves the esterification of 2-amino-4-chlorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
2-amino-4-chlorobenzoic acid+tert-butyl alcoholH2SO4tert-butyl 2-amino-4-chlorobenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-4-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce quinones or other oxidized derivatives.
Scientific Research Applications
Tert-butyl 2-amino-4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical assays.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-chlorobenzoate depends on its specific application. In biochemical assays, the compound may act as an inhibitor or activator of certain enzymes, binding to the active site and modulating the enzyme’s activity. The molecular targets and pathways involved vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-2-chlorobenzoate: Similar in structure but with different substitution patterns on the benzene ring.
Tert-butyl 4-(2-amino-ethyl)-benzoate: Contains an additional ethyl group attached to the amino group.
Tert-butyl 4-bromo-2-chlorobenzoate: Similar structure with a bromine atom instead of an amino group.
Uniqueness
Tert-butyl 2-amino-4-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
tert-butyl 2-amino-4-chlorobenzoate |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,13H2,1-3H3 |
InChI Key |
QRIBGONDDJLXLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.